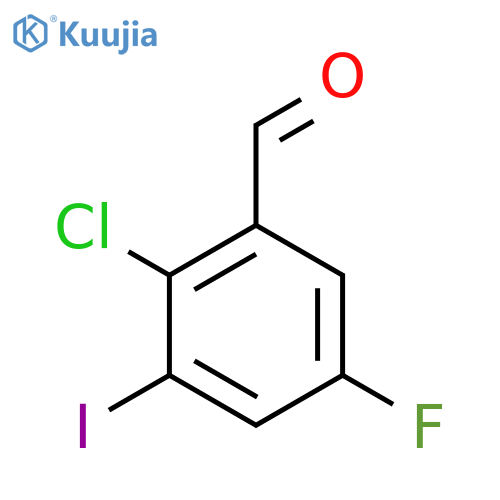

Cas no 2383961-18-8 (2-Chloro-5-fluoro-3-iodobenZaldehyde)

2383961-18-8 structure

商品名:2-Chloro-5-fluoro-3-iodobenZaldehyde

2-Chloro-5-fluoro-3-iodobenZaldehyde 化学的及び物理的性質

名前と識別子

-

- 2383961-18-8

- 2-Chloro-5-fluoro-3-iodobenZaldehyde

- MFCD34764330

-

- インチ: 1S/C7H3ClFIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H

- InChIKey: SPEKOSSKUVGXAN-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=CC(C=O)=C1Cl)F

計算された属性

- せいみつぶんしりょう: 283.89012g/mol

- どういたいしつりょう: 283.89012g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 17.1Ų

2-Chloro-5-fluoro-3-iodobenZaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB610678-1g |

2-Chloro-5-fluoro-3-iodobenzaldehyde; . |

2383961-18-8 | 1g |

€659.60 | 2024-07-19 | ||

| abcr | AB610678-250mg |

2-Chloro-5-fluoro-3-iodobenzaldehyde; . |

2383961-18-8 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB610678-5g |

2-Chloro-5-fluoro-3-iodobenzaldehyde; . |

2383961-18-8 | 5g |

€2218.40 | 2024-07-19 |

2-Chloro-5-fluoro-3-iodobenZaldehyde 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

2383961-18-8 (2-Chloro-5-fluoro-3-iodobenZaldehyde) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2383961-18-8)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315